ethyl (3-methyl-1H-pyrazol-1-yl)acetate
CAS No.: 934172-61-9
Cat. No.: VC2013027
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934172-61-9 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | ethyl 2-(3-methylpyrazol-1-yl)acetate |
Standard InChI | InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 |
Standard InChI Key | PPCZCRHUBFHKQG-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C=CC(=N1)C |
Canonical SMILES | CCOC(=O)CN1C=CC(=N1)C |
Introduction
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound featuring a pyrazole ring, a five-membered heterocyclic structure that is widely recognized for its diverse biological activities and applications in medicinal chemistry. This compound is also known as 1H-Pyrazole-1-acetic acid, 3-methyl-, ethyl ester, with a CAS number of 934172-61-9.
Synthesis Methods
The synthesis of ethyl (3-methyl-1H-pyrazol-1-yl)acetate typically involves reactions between suitable pyrazole precursors and ethyl acetate or its derivatives. Common methods include condensation reactions, which can be optimized by adjusting reaction conditions such as temperature, reaction time, and the presence of solvents.
Biological Activities and Applications
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate exhibits various biological activities, including antimicrobial and antitumor properties. The unique structural features of the pyrazole ring and its substituents contribute to these activities by interacting with biological targets. This compound is of interest in both pharmaceutical and agricultural applications due to its potential therapeutic effects and biological interactions.
Interaction Studies
Interaction studies focus on understanding how ethyl (3-methyl-1H-pyrazol-1-yl)acetate interacts with biological systems. These studies assess binding affinities to specific enzymes or receptors, providing insights into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate shares structural similarities with other pyrazole derivatives but is distinguished by its specific arrangement of substituents on the pyrazole ring. This unique configuration may enhance its solubility and biological activity compared to other derivatives.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate | Hydroxyl substitution at position 5 | Enhanced solubility and potential bioactivity |
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate | Chlorine substitution at position 5 | Increased reactivity due to electronegative chlorine |
Ethyl (3-methyl-5-(phenyl)-1H-pyrazole) | Phenyl substitution at position 5 | Different biological activity profile |
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